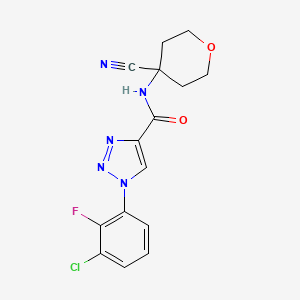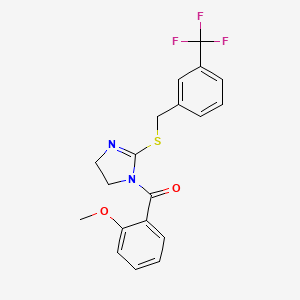
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In
Mechanism of Action
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of PLK1 and PfCDPK1 by binding to the ATP-binding site of these proteins. This prevents the proteins from carrying out their normal functions, which leads to the inhibition of cell division in cancer cells and the growth of malaria parasites.
Biochemical and Physiological Effects:
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce the invasion and migration of cancer cells. In malaria parasites, 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the development of the parasite in the red blood cells, leading to the inhibition of the growth of the parasite.
Advantages and Limitations for Lab Experiments
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor, which makes it easier to synthesize and study. It has also been shown to have high selectivity for PLK1 and PfCDPK1, which reduces the risk of off-target effects. However, one of the limitations is that it has poor solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is the development of new drug formulations that improve its solubility in water. Another direction is the study of its potential as a combination therapy with other anti-cancer or anti-malaria drugs. Additionally, further studies are needed to explore its potential in other scientific research applications, such as the treatment of other diseases or the development of new diagnostic tools.
In conclusion, 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide is a small molecule inhibitor that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully explore its potential in the development of new drugs and diagnostic tools.
Synthesis Methods
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide was synthesized using a three-step process that involved the reaction of 3-chloro-2-fluoroaniline with ethyl 2-bromoacetate to form 3-chloro-2-fluoro-N-(2-bromoethyl)aniline. This intermediate was then reacted with sodium azide and copper(I) iodide to form 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester. Finally, this compound was reacted with 4-cyanooxan-4-ylamine to form 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) protein. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been shown to inhibit the growth of malaria parasites by targeting the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). This makes 1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide a potential candidate for the development of new anti-cancer and anti-malaria drugs.
properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN5O2/c16-10-2-1-3-12(13(10)17)22-8-11(20-21-22)14(23)19-15(9-18)4-6-24-7-5-15/h1-3,8H,4-7H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPKSCFLMSPWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CN(N=N2)C3=C(C(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-fluorophenyl)-N-(4-cyanooxan-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)





![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)



![(E)-4-((3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2547761.png)

